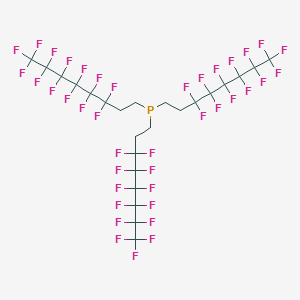
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphane, commonly known as F-13TPP, is a fluorinated phosphine compound that has gained significant attention in the scientific community due to its unique properties and potential applications. F-13TPP has a high degree of fluorination, which imparts exceptional lipophilicity and chemical stability, making it an attractive molecule for use in various fields of research.
Applications De Recherche Scientifique
F-13TPP has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of catalysis. F-13TPP has been shown to be an effective catalyst for a variety of reactions, including cross-coupling reactions, hydrogenation, and oxidation reactions.
Mécanisme D'action
The mechanism of action of F-13TPP in catalysis is not fully understood. However, it is believed that the fluorinated phosphine group in F-13TPP plays a crucial role in the catalytic activity of the compound. The high degree of fluorination increases the lipophilicity of the molecule, which allows it to interact more effectively with the reactants and catalyze the desired reaction.
Effets Biochimiques Et Physiologiques
F-13TPP has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is relatively non-toxic and has low levels of cytotoxicity. This makes it an attractive molecule for use in biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of F-13TPP is its exceptional chemical stability. This makes it an ideal molecule for use in a variety of lab experiments, where stability and reproducibility are critical. However, the high degree of fluorination in F-13TPP can also be a limitation, as it can make the molecule difficult to work with in certain applications.
Orientations Futures
There are many potential future directions for research involving F-13TPP. One promising area is the development of new catalytic reactions using F-13TPP as a catalyst. Additionally, further studies are needed to fully understand the mechanism of action of F-13TPP in catalysis and to explore its potential applications in other fields of research, such as materials science and drug discovery. Finally, the development of new synthetic methods for F-13TPP may also be an area of future research, as this could lead to improved yields and lower costs for the compound.
Méthodes De Synthèse
The synthesis of F-13TPP involves the reaction of tris(dibenzylideneacetone)dipalladium(0) with tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphine. The reaction proceeds under an inert atmosphere and requires careful control of the reaction conditions to achieve high yields of the desired product.
Propriétés
Numéro CAS |
103249-38-3 |
|---|---|
Nom du produit |
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphane |
Formule moléculaire |
C24H12F39P |
Poids moléculaire |
1072.3 g/mol |
Nom IUPAC |
tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphane |
InChI |
InChI=1S/C24H12F39P/c25-7(26,10(31,32)13(37,38)16(43,44)19(49,50)22(55,56)57)1-4-64(5-2-8(27,28)11(33,34)14(39,40)17(45,46)20(51,52)23(58,59)60)6-3-9(29,30)12(35,36)15(41,42)18(47,48)21(53,54)24(61,62)63/h1-6H2 |
Clé InChI |
VILPUTHRJLOHDJ-UHFFFAOYSA-N |
SMILES |
C(CP(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
C(CP(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Synonymes |
TRIS(1H,1H,2H,2H-PERFLUOROOCTYL)PHOSPINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



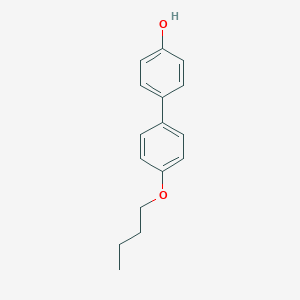
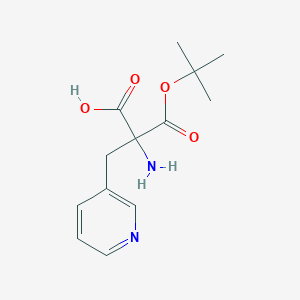
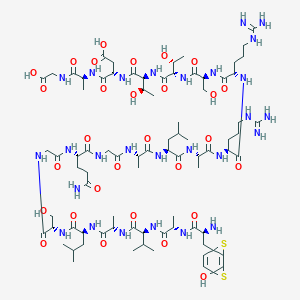
![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)
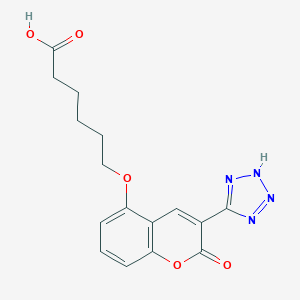
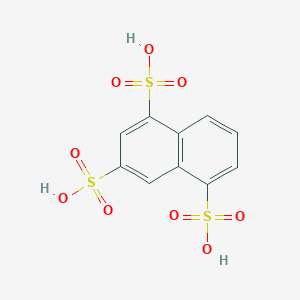
![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
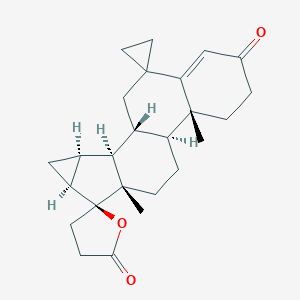
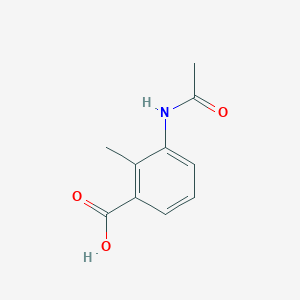
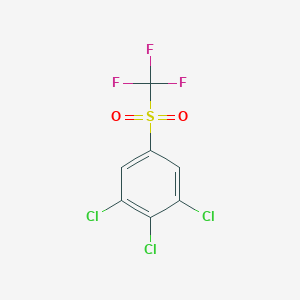
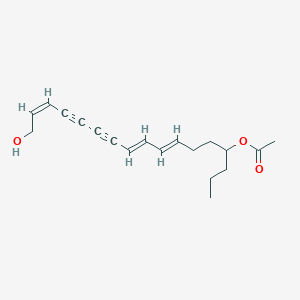
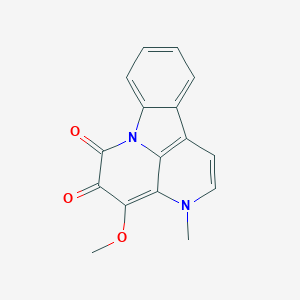
![7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B8818.png)